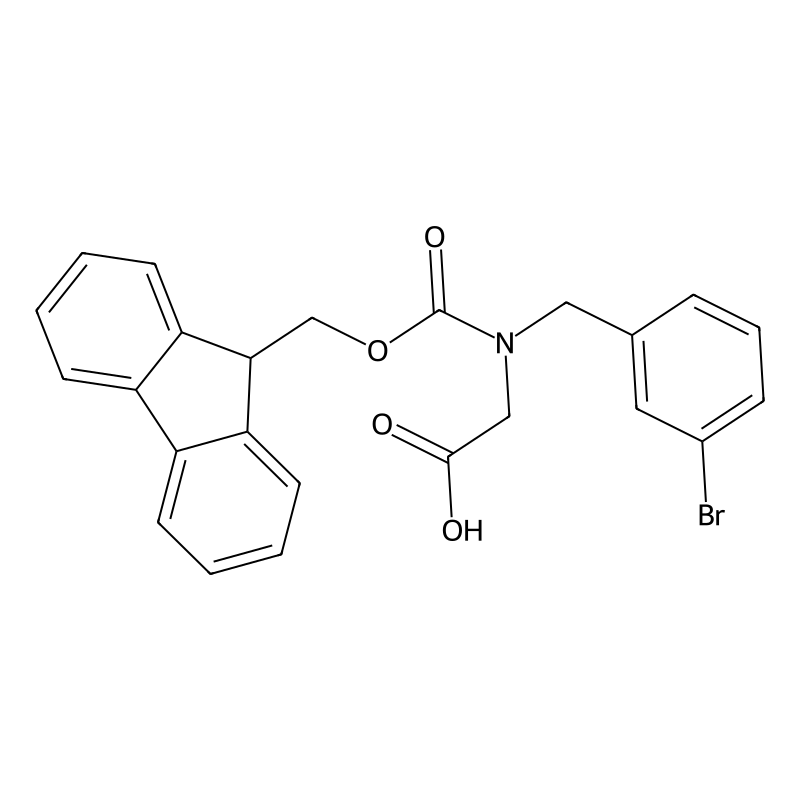

N-Fmoc-3-bromobenzyl-glycine

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Fmoc Protecting Group

The N-terminus (amino group) of the glycine residue in Fmoc-3-BrBn-Gly is protected by a Fluorenylmethoxycarbonyl (Fmoc) group. This Fmoc group ensures the selective attachment of the desired amino acid at a later stage during peptide chain elongation []. Fmoc is a commonly used protecting group in SPPS due to its stability during peptide bond formation reactions and its ease of removal under mild acidic conditions [].

-Bromobenzyl Moiety

The 3-bromobenzyl group in Fmoc-3-BrBn-Gly introduces a bromine atom (Br) at the 3-position of the benzyl ring. This bromine atom can serve various purposes in peptide research:

- Crosslinking: The bromine group can be used for site-specific conjugation of the peptide to other molecules containing thiol groups through a nucleophilic aromatic substitution reaction []. This allows researchers to create complex biomolecules with desired functionalities.

- Affinity Labeling: The bromine can be exploited for the selective labeling of proteins with the peptide containing the 3-BrBn moiety. This technique is valuable for studying protein-protein interactions [].

- Bioorthogonal Click Chemistry: The 3-bromobenzyl group can participate in bioorthogonal click reactions with specific partners, enabling the selective modification of the peptide within complex biological environments [].

N-Fmoc-3-bromobenzyl-glycine is a synthetic amino acid derivative characterized by its molecular formula and a molecular weight of 466.32 g/mol. The compound features a fluorenylmethyloxycarbonyl (Fmoc) protecting group on the amino group of glycine, along with a 3-bromobenzyl substituent on the alpha carbon. This configuration allows for specific chemical reactivity and biological interactions, making it valuable in peptide synthesis and related research applications.

- Substitution Reactions: The bromine atom can be substituted by various nucleophiles, facilitating the formation of different derivatives under appropriate conditions.

- Deprotection Reactions: The Fmoc group can be removed using bases such as piperidine in N,N-dimethylformamide (DMF), yielding the free amino group for subsequent reactions.

- Coupling Reactions: It can participate in peptide coupling reactions, forming peptide bonds with other amino acids or peptides, which is crucial for synthesizing larger peptide chains.

These reactions are typically carried out using reagents like piperidine, DMF, and various nucleophiles for substitution, allowing for versatile synthetic pathways.

While specific biological activities of N-Fmoc-3-bromobenzyl-glycine have not been extensively documented, its role as a building block in peptide synthesis suggests potential applications in biological systems. Compounds derived from this amino acid may exhibit various biological activities depending on their structure and the context of their use in peptides or proteins.

The synthesis of N-Fmoc-3-bromobenzyl-glycine generally involves the following steps:

- Protection of Glycine: Glycine is reacted with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate to protect the amino group.

- Introduction of the Bromobenzyl Group: The protected glycine is then treated with 3-bromobenzyl chloride to introduce the bromobenzyl substituent.

- Purification: The crude product is purified through techniques such as crystallization or chromatography to obtain the final compound.

This method allows for high yields and purity, making it suitable for both laboratory and industrial settings.

N-Fmoc-3-bromobenzyl-glycine has several applications:

- Peptide Synthesis: It serves as a crucial building block in solid-phase peptide synthesis (SPPS), where its stability under synthetic conditions is advantageous.

- Chemical Research: The compound is utilized in studies involving protein folding and enzyme-substrate interactions due to its unique structural features.

- Development of Bioactive Molecules: Its reactivity allows for the creation of complex peptides that may have therapeutic potential.

Interaction studies involving N-Fmoc-3-bromobenzyl-glycine focus on its role in forming peptides that can interact with biological targets. These studies often explore how modifications to the amino acid sequence affect binding affinities and biological activities, contributing to drug design and development efforts.

N-Fmoc-3-bromobenzyl-glycine can be compared with several similar compounds that share the Fmoc protecting group but differ in their side chains or substituents. Notable similar compounds include:

- N-Fmoc-glycine: Lacks the bromobenzyl group, making it less reactive but simpler in structure.

- N-Fmoc-phenylalanine: Contains a phenyl group instead of a bromobenzyl group, providing different steric and electronic properties.

- N-Fmoc-3-chlorobenzyl-glycine: Similar structure but features a chlorine atom instead of bromine, affecting its reactivity and potential applications.

Uniqueness

The uniqueness of N-Fmoc-3-bromobenzyl-glycine lies in its specific bromobenzyl substitution at the third position, which allows for distinct chemical transformations and potential biological activities not found in its analogs. This characteristic enhances its utility in synthesizing complex peptides and exploring novel biochemical interactions.